molecular formula C10H20N2O2Si B8728101 (1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-2-yl)methanol CAS No. 129486-90-4

(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-2-yl)methanol

Cat. No. B8728101
CAS RN: 129486-90-4
M. Wt: 228.36 g/mol
InChI Key: ZQKHRAXLCGDJDL-UHFFFAOYSA-N
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Description

(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-2-yl)methanol is a useful research compound. Its molecular formula is C10H20N2O2Si and its molecular weight is 228.36 g/mol. The purity is usually 95%.
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properties

CAS RN

129486-90-4

Product Name

(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-2-yl)methanol

Molecular Formula

C10H20N2O2Si

Molecular Weight

228.36 g/mol

IUPAC Name

[1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]methanol

InChI

InChI=1S/C10H20N2O2Si/c1-15(2,3)7-6-14-9-12-5-4-11-10(12)8-13/h4-5,13H,6-9H2,1-3H3

InChI Key

ZQKHRAXLCGDJDL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=CN=C1CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carboxaldehyde (prepared according to procedures described by J. P. Whitten et al., J. Org. Chem., 51 (1986), 1891) (9.95 g, 44.0 mmol) in dry ether (40 ml) was dropped into a suspension of lithium aluminum hydride (0.42 g, 12.0 mmol) in dry ether (40 ml) and stirring was continued for 4 hours at room temperature. Then ice-water was added carefully, and the precipitated aluminum hydroxide was filtered off and washed with ether. The aqueous phase was separated and the organic phase was washed with water, dried over sodium sulfate an evaporated in vacuo to leave an oil (9.0 g) which crystallized spontaneously. Yield: 7.1 g, m.p. 68°-69° C. (from pentane).
Quantity
9.95 g
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reactant
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0.42 g
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reactant
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Quantity
40 mL
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solvent
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40 mL
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solvent
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[Compound]
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ice water
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

To 1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carboxaldehyde (prepared according to the procedure of Whitten, Matthews and McCarthy, J. Org. Chem., 1986, 51, 1891) (7.45 g) in methanol (30 ml) was added sodium borohydride (0.42 g) at 0° C. with stirring. The solution was stirred at 0° C. for 40 min. Saturated sodium chloride solution (15 ml) was added, and the mixture stirred at room temperature for 15 min. The methanol was removed in vacuo, and the resultant aqueous solution was washed with ethyl acetate (3×50 ml). The organic layers were combined, dried (sodium sulfate) and concentrated in vacuo to yield an oil, which crystallised at 0° C. The solid was washed and recrystallised from hexane to yield 1-[[2-(trimethylsilyl)ethoxy]methyl]-2-(hydroxymethyl)imidazole as colourless crystals (1.99 g). 1H NMR (250 MHz, CDCl3) δ 0.00 (9H, s), 0.93 (2H, t, J=8.2 Hz), 3.54 (2H, t, J=8.2 Hz), 4.73 (2H, s), 4.77 (2H, br s), 5.39 (2H, s), 6.94 (1H, d, J=1.4 Hz), 7.00 (1H, d, J=1.4 Hz); MS (ES+) m/e 229 [MH]+.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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15 mL
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reactant
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0.42 g
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reactant
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30 mL
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solvent
Reaction Step Three

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